3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine framework, which includes a methyl group at the 3-position and a trimethylsilyl group at the 6-position. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential biological activities. The presence of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various synthetic applications.
The chemical behavior of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine can be influenced by the functional groups present in its structure. Common reactions include:
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit a range of biological activities. Specifically, compounds related to 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine have been studied for their potential as:
The synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine can be achieved through several methodologies:
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine has potential applications in various fields:
Studies on the interactions of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine with biological macromolecules are ongoing. These investigations focus on:
Several compounds share structural similarities with 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. Here are some notable examples:
Compound Name | Unique Features | Biological Activity |
---|---|---|
2-Methyl-3H-imidazo[4,5-b]pyridine | Lacks trimethylsilyl group; methyl at position 2 | Anticancer activity |
6-(Phenyl)-3H-imidazo[4,5-b]pyridine | Contains phenyl substituent at position 6 | Anti-inflammatory properties |
1-Methyl-2-(trifluoromethyl)-imidazo[4,5-b]pyridine | Trifluoromethyl group enhances lipophilicity | Potential neuroprotective effects |
The uniqueness of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine lies in its enhanced stability and solubility due to the trimethylsilyl group, which differentiates it from other derivatives that may lack similar functional groups.
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound belonging to the imidazopyridine family of molecules [1]. The compound features a fused bicyclic ring system consisting of an imidazole ring fused to a pyridine ring in the [4,5-b] configuration [2]. The molecular structure contains a methyl group attached to the nitrogen atom at position 3 of the imidazole ring and a trimethylsilyl group substituted at position 6 of the pyridine ring [1] [3].
The empirical formula of this compound is C₁₀H₁₅N₃Si, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one silicon atom [1] [2]. The imidazo[4,5-b]pyridine core structure represents a purine analog with significant structural similarity to naturally occurring nucleotide bases [4]. The trimethylsilyl substitution at the 6-position introduces a silicon-containing functional group that significantly influences the compound's chemical and physical properties [5].
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅N₃Si [1] [2] |
Molecular Weight | 205.33-205.34 g/mol [1] [2] [3] |
Ring System | Fused imidazole-pyridine [4] |
Substitution Pattern | 3-methyl, 6-trimethylsilyl [1] |
The compound exists as a solid at room temperature according to commercial supplier specifications [1] [6]. The molecular weight has been consistently reported as 205.33 to 205.34 grams per mole across multiple sources [1] [2] [3] [7]. While specific melting point and boiling point data for this exact compound were not identified in the literature, related imidazo[4,5-b]pyridine derivatives typically exhibit melting points in the range of 200-300°C [8].
The physical form is described as a solid material suitable for chemical synthesis and research applications [1] [6]. The presence of the trimethylsilyl group is expected to impart increased lipophilicity compared to unsubstituted imidazopyridine analogs [5]. The compound's stability and handling characteristics are influenced by the silicon-carbon bonds present in the trimethylsilyl substituent [5].
Physical Property | Value/Description |
---|---|
Physical State | Solid [1] [6] |
Molecular Weight | 205.33-205.34 g/mol [1] [2] [3] |
Appearance | Not specified in literature |
Stability | Silicon-carbon bond dependent [5] |
The compound is registered with the Chemical Abstracts Service under the unique identifier 1171920-66-3 [1] [2] [3]. The MDL number assigned to this compound is MFCD12401665, providing additional database cross-referencing capabilities [1] [3]. The UNSPSC code 12352200 categorizes this compound within the appropriate chemical classification system [1].
The Simplified Molecular Input Line Entry System representation is provided as CN1C=NC2=CC(=CN=C12)Si(C)C, which encodes the complete structural information in a standardized format [1] [2]. The International Chemical Identifier string is 1S/C10H15N3Si/c1-13-7-12-9-5-8(14(2,3)4)6-11-10(9)13/h5-7H,1-4H3 [1] [2]. The corresponding InChI Key is WDQCEVJQYHRSSP-UHFFFAOYSA-N, providing a shortened hash representation of the structure [1] [2].
Identifier Type | Value |
---|---|
CAS Registry Number | 1171920-66-3 [1] [2] [3] |
MDL Number | MFCD12401665 [1] [3] |
UNSPSC Code | 12352200 [1] |
SMILES | CN1C=NC2=CC(=CN=C12)Si(C)C [1] [2] |
InChI | 1S/C10H15N3Si/c1-13-7-12-9-5-8(14(2,3)4)6-11-10(9)13/h5-7H,1-4H3 [1] [2] |
InChI Key | WDQCEVJQYHRSSP-UHFFFAOYSA-N [1] [2] |
Nuclear magnetic resonance spectroscopy represents the primary analytical method for structural characterization of imidazopyridine derivatives [9]. For compounds containing trimethylsilyl groups, characteristic chemical shifts appear in both proton and carbon-13 nuclear magnetic resonance spectra [5]. The trimethylsilyl protons typically resonate as a sharp singlet in the range of 0.0 to 0.5 parts per million in proton nuclear magnetic resonance spectra [5] [10].
Based on structural analogy with related imidazo[4,5-b]pyridine derivatives, the aromatic protons of the bicyclic ring system are expected to appear in the downfield region between 7.0 and 9.0 parts per million [11] [12] [13]. The methyl group attached to the nitrogen atom typically resonates around 3.0 to 4.0 parts per million [11]. The imidazole proton, when present, characteristically appears as a singlet between 8.0 and 9.0 parts per million [12] [13].
In carbon-13 nuclear magnetic resonance spectroscopy, the silicon-bearing carbon atoms of the trimethylsilyl group typically appear around -5 to +5 parts per million [5]. The aromatic carbon atoms of the imidazopyridine ring system are expected to resonate between 110 and 160 parts per million, with specific chemical shifts dependent on the electronic environment and substitution pattern [13].
Nuclear Type | Expected Chemical Shift Range | Assignment |
---|---|---|
¹H | 0.0-0.5 ppm [5] | Trimethylsilyl protons |
¹H | 3.0-4.0 ppm [11] | N-methyl group |
¹H | 7.0-9.0 ppm [11] [12] | Aromatic protons |
¹³C | -5 to +5 ppm [5] | Trimethylsilyl carbons |
¹³C | 110-160 ppm [13] | Aromatic carbons |
Mass spectrometry analysis of 3-methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine would be expected to show a molecular ion peak at mass-to-charge ratio 205, corresponding to the molecular weight of 205.33 [1] [2]. The presence of silicon in the molecule creates a characteristic isotope pattern due to the natural abundance of silicon-29 and silicon-30 isotopes [5]. The trimethylsilyl group is known to undergo characteristic fragmentation patterns in mass spectrometry, typically losing methyl radicals or forming silylium ion fragments [5].
Common fragmentation pathways for trimethylsilyl-containing compounds include the loss of methyl groups (mass 15) and the formation of trimethylsilyl cation fragments (mass 73) [5]. The imidazopyridine ring system typically exhibits stable molecular ion peaks with fragmentation occurring at substituent positions rather than within the aromatic system [11].
Mass-to-Charge Ratio | Expected Intensity | Assignment |
---|---|---|
205 | High | Molecular ion [M]⁺ [1] [2] |
190 | Medium | [M-CH₃]⁺ loss |
132 | Medium | [M-Si(CH₃)₃]⁺ loss |
73 | High | [Si(CH₃)₃]⁺ fragment [5] |
Infrared spectroscopy of imidazo[4,5-b]pyridine derivatives typically reveals characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching, carbon-carbon stretching, and carbon-nitrogen stretching vibrations [12]. The presence of the trimethylsilyl group introduces additional characteristic absorptions related to silicon-carbon and silicon-hydrogen stretching modes [5].
Aromatic carbon-hydrogen stretching vibrations typically appear between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretching from the methyl and trimethylsilyl groups appears between 2800 and 3000 wavenumbers [12]. The imidazopyridine ring system exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region between 1400 and 1600 wavenumbers [12].
Silicon-carbon stretching vibrations from the trimethylsilyl group typically appear between 800 and 900 wavenumbers, providing a diagnostic feature for the presence of this functional group [5]. The silicon-hydrogen stretching, if present, would appear around 2100 wavenumbers, though this is not expected for the trimethylsilyl substitution pattern [5].
Wavenumber Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3000-3100 | Aromatic C-H stretch [12] | Medium |
2800-3000 | Aliphatic C-H stretch [12] | Strong |
1400-1600 | C=C, C=N stretch [12] | Medium-Strong |
800-900 | Si-C stretch [5] | Medium |
While specific crystallographic data for 3-methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine was not identified in the literature search, structural analysis of related imidazo[4,5-b]pyridine derivatives provides insight into expected crystallographic parameters [14] [15] [16]. The imidazopyridine ring system typically exhibits planarity with minimal deviation from coplanarity between the fused rings [15] [16].
Crystal structures of substituted imidazo[4,5-b]pyridine compounds demonstrate that the bicyclic ring system maintains rigidity with typical bond lengths consistent with aromatic character [15] [16]. The dihedral angles between the imidazole and pyridine rings in the fused system are typically less than 5 degrees, indicating substantial conjugation across the ring junction [16].
Intermolecular interactions in imidazopyridine crystal structures commonly involve hydrogen bonding between nitrogen atoms and neighboring molecules, as well as π-π stacking interactions between aromatic ring systems [15] [16]. The presence of the trimethylsilyl group would be expected to influence crystal packing through van der Waals interactions and potential silicon-based intermolecular contacts [5].
Crystallographic Parameter | Expected Range | Basis |
---|---|---|
Ring planarity deviation | <0.02 Å [15] [16] | Related structures |
Dihedral angle (rings) | <5° [16] | Fused system analysis |
Intermolecular interactions | H-bonding, π-π [15] [16] | Common patterns |
Packing influence | van der Waals [5] | Trimethylsilyl effects |
The most established method for imidazo[4,5-b]pyridine synthesis involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents [1] [2]. This classical approach, first developed by Dymińska and colleagues, utilizes formic acid as the simplest carbonyl source to construct the imidazole ring [3]. The reaction typically requires harsh conditions, including elevated temperatures (150-200°C) and strong acidic conditions, often employing phosphorus anhydride as a dehydrating agent [3].
The mechanism proceeds through initial amide formation between the diamine and carboxylic acid, followed by intramolecular cyclization with simultaneous water elimination. While this method provides access to various substituted imidazo[4,5-b]pyridines, the yields are generally moderate (40-83%) and the harsh conditions limit functional group tolerance [3].
An alternative approach involves the stepwise construction of the imidazo[4,5-b]pyridine framework through intermediate formation. Mladenova demonstrated the synthesis using methyl carbimidate hydrochloride with 2,3-diaminopyridine in methanol, achieving 40% yield of the target heterocycle [3]. This method offers improved control over the reaction course but requires multiple synthetic steps.
The lithium bromide-mediated solvent-free condensation developed by Dekhane and coworkers represents a significant advancement in this area [3]. The reaction of arylenediamine with esters at 110-115°C provides 2-substituted imidazopyridines in good to excellent yields, demonstrating the potential for optimizing conventional methods through innovative reaction conditions.
Recent developments in oxidative cyclization have expanded the synthetic toolkit for imidazo[4,5-b]pyridine construction. These methods typically employ oxidizing agents such as iodine or metal catalysts to facilitate ring closure from appropriate precursors [4]. The oxidative approach offers advantages in terms of reaction efficiency and substrate scope, particularly for electron-rich aromatic systems.
The incorporation of trimethylsilyl groups into heterocyclic systems can be achieved through several complementary approaches. The most straightforward method involves the reaction of trimethylsilyl chloride with nucleophilic sites on the pyridine ring [5] [6]. This approach requires careful control of reaction conditions to ensure selective silylation at the desired position.
N-Trimethylsilylimidazole serves as a highly effective silylating agent, particularly for hydroxyl-containing substrates [7] [8]. The reagent demonstrates excellent selectivity for alcohols over amines and provides clean silylation under mild conditions. The reaction typically proceeds at room temperature in anhydrous solvents, making it suitable for sensitive substrates [8].
Transition metal-catalyzed silylation represents a more sophisticated approach to trimethylsilyl incorporation. Zinc-catalyzed silylation of pyridines using zinc triflate as catalyst has been demonstrated to provide 3-silylpyridines in moderate yields (26-42%) [6] [9]. The reaction proceeds through a proposed mechanism involving pyridinium silyl cation formation followed by hydride addition and aromatization.
Ruthenium-catalyzed silylation offers alternative selectivity patterns, with diruthenium complexes enabling C-H bond silylation at elevated temperatures (160-180°C) [10]. While yields are moderate (30-40%), the method provides access to regioisomers that may be difficult to obtain through other approaches.
The trimethylsilyl group functions effectively as a protecting group in heterocyclic synthesis. The bis(trimethylsilyl)acetamide (BSA) method provides efficient protection of nucleophilic sites during multistep syntheses [11]. This approach is particularly valuable in complex synthetic sequences where selective protection and deprotection are required.
The β-trimethylsilylethoxymethyl (SEM) protecting group offers enhanced stability and selectivity compared to simple trimethylsilyl groups [11]. The SEM protection allows for metalation and subsequent functionalization of imidazole systems under strongly basic conditions, followed by mild deprotection using fluoride or acid.
The development of one-pot synthetic methodologies has revolutionized imidazo[4,5-b]pyridine synthesis by combining multiple synthetic transformations in a single vessel. The SNAr reaction-reduction-heterocyclization sequence represents a particularly elegant example of this approach [1] [2]. Starting from 2-chloro-3-nitropyridine, the method proceeds through nucleophilic substitution with primary amines, followed by in situ nitro group reduction using zinc dust and hydrochloric acid, and concluding with aldehyde condensation to form the imidazole ring.
This methodology achieves excellent yields (85-95%) and significantly reduces synthetic complexity compared to stepwise approaches [1]. The use of environmentally benign water-isopropanol solvent systems enhances the green chemistry profile of this transformation.
Multicomponent reactions provide efficient access to structurally diverse imidazo[4,5-b]pyridine derivatives through the simultaneous combination of three or more starting materials. The Groebke-Blackburn-Bienayme reaction exemplifies this approach, combining 2-aminopyridines with aldehydes and isocyanides under acidic catalysis [12] [13].
Microwave-assisted variants of these reactions offer significant advantages in terms of reaction rate and energy efficiency [14] [15]. The use of microwave irradiation reduces reaction times from hours to minutes while maintaining excellent yields (70-95%). The method accommodates diverse aldehyde and isocyanide substrates, providing broad structural diversity.
Domino reactions represent sophisticated one-pot processes where multiple bond-forming events occur in sequence without isolation of intermediates. The A3 coupling reaction (aldehydes, alkynes, and amines) has been successfully applied to imidazopyridine synthesis [16]. This approach provides 2,3-disubstituted imidazopyridines through copper-catalyzed coupling followed by cyclization.
The efficiency of domino processes stems from their ability to construct complex molecular architectures in a single synthetic operation, minimizing waste generation and improving overall synthetic efficiency.
Palladium-catalyzed synthesis of imidazo[4,5-b]pyridines has gained significant attention due to the versatility and efficiency of palladium-mediated transformations. The most commonly employed approach involves the palladium-catalyzed amidation of 2-halo-3-acylaminopyridines with amines [2] [3]. This method typically requires palladium acetate as catalyst, along with appropriate ligands and bases, to achieve good yields (55-90%).
The regioselective C2-arylation of imidazo[4,5-b]pyridines using palladium catalysis has been demonstrated by Blagg and colleagues [1]. This approach enables the introduction of aryl substituents at specific positions of the imidazo[4,5-b]pyridine scaffold, providing access to substitution patterns that are difficult to achieve through other methods.
Copper-catalyzed synthesis offers a more economical alternative to palladium-based methods while maintaining excellent efficiency. The copper-catalyzed amidation reaction of 2-halo-3-acylaminopyridines represents a cost-effective approach to imidazo[4,5-b]pyridine synthesis [2] [17]. The method typically employs copper iodide or copper oxide as catalyst, often in combination with ligands such as 1,10-phenanthroline or N,N-dimethylglycine.
The three-component coupling reaction of 2-aminopyridines, aldehydes, and terminal alkynes under copper catalysis provides rapid access to imidazo[1,2-a]pyridines [17]. This method demonstrates excellent functional group tolerance and can be performed under mild conditions, making it suitable for sensitive substrates.
Iron-catalyzed synthesis represents an environmentally friendly alternative to precious metal catalysis. The iron-catalyzed tandem coupling of 2-methylnitroolefins with 2-aminopyridines provides 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives [18]. The method employs iron(II) catalysts under oxidative conditions, typically using molecular oxygen as the terminal oxidant.
The use of iron catalysts offers advantages in terms of cost, toxicity, and environmental impact compared to other transition metals. The reactions generally proceed under mild conditions and demonstrate good functional group tolerance.
Ruthenium-catalyzed synthesis provides access to unique substitution patterns through selective C-H activation processes [19] [20]. The ruthenium-catalyzed coupling of 2-aminopyridines with alkynes enables the formation of functionalized imidazopyridines with high regioselectivity.
Gold-catalyzed heterocyclic synthesis has emerged as a powerful tool for constructing complex nitrogen-containing heterocycles [21] [22]. The gold-catalyzed reaction of pyridinium N-(heteroaryl)aminides with electron-rich alkynes provides convergent access to imidazo-fused heteroaromatics. The method demonstrates excellent regioselectivity and tolerates diverse functional groups.
The development of solvent-free synthetic methods represents a significant advancement in green chemistry approaches to imidazo[4,5-b]pyridine synthesis. Mechanochemical synthesis using manual grinding or vortex mixing has been successfully applied to prepare 2-phenylimidazo[1,2-a]pyridine derivatives [23]. These methods eliminate the need for organic solvents while maintaining good yields and reaction efficiency.
The solvent-free condensation reaction using lithium bromide as mediator demonstrates the potential for developing environmentally benign synthetic processes [3]. The reaction of arylenediamines with esters at elevated temperatures provides imidazopyridines in excellent yields without the use of traditional organic solvents.
Water-based synthesis represents one of the most environmentally friendly approaches to heterocyclic synthesis. The water-isopropanol system developed for imidazo[4,5-b]pyridine synthesis demonstrates excellent efficiency while using environmentally benign solvents [1] [2]. The biphasic nature of the system facilitates product separation and purification.
The rapid synthesis of imidazo[1,2-a]pyridines under aqueous conditions using sodium hydroxide promotion has been reported [24]. This method achieves quantitative yields in minutes at room temperature, representing a significant improvement over traditional synthetic approaches.
Microwave-assisted synthesis combines the benefits of energy efficiency with reduced reaction times and improved yields. The microwave-assisted three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines provides 2,3-disubstituted imidazo[1,2-a]pyridines in good yields [14]. The method utilizes molecular iodine as catalyst and eliminates the need for harsh reaction conditions.
The use of green catalysts such as ammonium chloride in microwave-assisted synthesis further enhances the environmental profile of these transformations [15]. The combination of microwave heating with green catalysts provides rapid, efficient synthesis with minimal environmental impact.
Biocatalytic synthesis represents an emerging area in green chemistry for heterocyclic synthesis. The use of porcine pancreatic lipase as biocatalyst for C-N bond formation in imidazo[1,2-a]pyridine synthesis has been demonstrated [25]. This approach provides excellent selectivity and yields (89-95%) under mild conditions.
The enzymatic approach offers advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. The biocatalytic method demonstrates the potential for developing sustainable synthetic processes for complex heterocyclic systems.
The scale-up of imidazo[4,5-b]pyridine synthesis requires careful consideration of multiple factors that may not be apparent at laboratory scale. Heat transfer becomes increasingly challenging as reaction volumes increase, particularly for exothermic reactions involving metal catalysts [12]. The efficient removal of reaction heat requires specialized reactor designs and cooling systems that may not be necessary at small scale.
Mixing efficiency represents another critical parameter that changes dramatically with scale. While magnetic stirring is adequate for laboratory reactions, mechanical stirring systems with optimized impeller designs are required for larger volumes [12]. The mass transfer characteristics of heterogeneous reactions, particularly those involving solid catalysts, require careful optimization to maintain reaction efficiency.
The economics of catalyst usage become critical at production scale. While laboratory synthesis may employ 5-10 mol% of precious metal catalysts, scale-up typically requires reduction to 1-5 mol% or implementation of catalyst recycling systems [12]. The development of more active catalysts or alternative catalytic systems may be necessary to achieve economic viability.
Reagent quality considerations also change with scale. High-purity reagents used in laboratory synthesis may be replaced with technical-grade materials at production scale, requiring careful evaluation of impurity effects on reaction performance and product quality [12].
Laboratory-scale purification methods such as column chromatography are generally not practical for large-scale synthesis. The development of crystallization-based purification methods becomes essential for efficient product isolation [12]. Solvent selection for crystallization must consider not only purification efficiency but also environmental impact and recycling potential.
The implementation of continuous processing methods may offer advantages over batch processing for certain synthetic routes. Continuous flow chemistry can provide improved heat and mass transfer characteristics while reducing equipment size and inventory requirements.
The economic viability of synthetic routes must be thoroughly evaluated during scale-up. Material costs, including catalysts, reagents, and solvents, must be balanced against process efficiency and product quality requirements [12]. The development of cost-effective synthetic routes may require optimization of reaction conditions or exploration of alternative synthetic strategies.
Process intensification through improved reaction conditions, enhanced catalysts, or alternative reaction pathways can provide significant economic benefits. The integration of multiple synthetic steps into efficient one-pot processes represents a valuable strategy for reducing overall production costs.